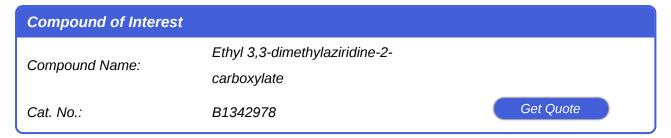


In-Depth Technical Guide: Toxicological Profile of Ethyl 3,3-dimethylaziridine-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for **Ethyl 3,3-dimethylaziridine-2-carboxylate** and related aziridine compounds. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. Direct handling of this substance should only be conducted by trained professionals with appropriate personal protective equipment in a controlled laboratory setting.

Executive Summary

Ethyl 3,3-dimethylaziridine-2-carboxylate is a heterocyclic organic compound containing a highly reactive aziridine ring. While specific quantitative toxicological data for this exact molecule is not readily available in the public domain, the known toxicology of the aziridine functional group provides a strong basis for predicting its hazardous properties. Aziridines are a well-established class of alkylating agents with potent biological activity. The strained three-membered ring is susceptible to nucleophilic attack, leading to covalent modification of critical biomolecules such as DNA and proteins. This reactivity is the underlying cause of their observed mutagenicity, carcinogenicity, and acute toxicity. This guide summarizes the available qualitative toxicological information, discusses the probable mechanisms of toxicity based on the chemistry of aziridines, and outlines general experimental protocols relevant to the toxicological assessment of such compounds.



Hazard Identification and Classification

Based on the Safety Data Sheet (SDS) provided by Sigma-Aldrich, **Ethyl 3,3- dimethylaziridine-2-carboxylate** is classified as a highly hazardous substance.[1]

Table 1: GHS Hazard Classification for **Ethyl 3,3-dimethylaziridine-2-carboxylate**[1]

Hazard Class	Category	Hazard Statement
Flammable liquids	2	H225: Highly flammable liquid and vapor.
Corrosive to Metals	1	H290: May be corrosive to metals.
Acute toxicity, Oral	2	H300: Fatal if swallowed.
Acute toxicity, Inhalation	2	H330: Fatal if inhaled.
Acute toxicity, Dermal	1	H310: Fatal in contact with skin.
Skin corrosion	1A	H314: Causes severe skin burns and eye damage.
Serious eye damage	1	H318: Causes serious eye damage.
Carcinogenicity	1B	H350: May cause cancer.
Acute aquatic hazard	2	H401: Toxic to aquatic life.
Chronic aquatic hazard	2	H411: Toxic to aquatic life with long lasting effects.

Quantitative Toxicological Data

Exhaustive searches of scientific literature and toxicological databases did not yield specific quantitative toxicity data (e.g., LD50, LC50) for **Ethyl 3,3-dimethylaziridine-2-carboxylate**. However, the high acute toxicity is indicated by the "Fatal if swallowed, in contact with skin or if



inhaled" classification.[1] For context, the parent compound, aziridine, is known to be extremely toxic.

Mechanism of Toxicity

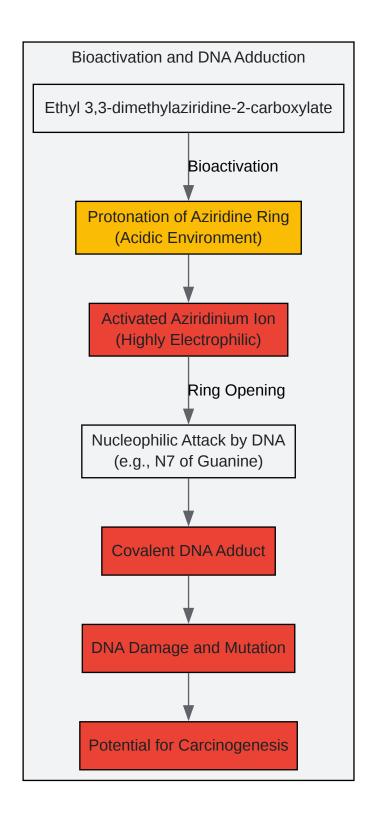
The toxicity of **Ethyl 3,3-dimethylaziridine-2-carboxylate** is predicted to be driven by the reactivity of the aziridine ring. Aziridines are electrophilic and act as alkylating agents. The ring can be opened by nucleophiles, a process that can be acid-catalyzed.

Bioactivation and DNA Adduct Formation

It is hypothesized that, like other small aziridines, **Ethyl 3,3-dimethylaziridine-2-carboxylate** can be activated in a biological system. Protonation of the aziridine nitrogen enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by biological macromolecules.

The primary mechanism of genotoxicity for aziridines involves the alkylation of DNA. The nucleophilic bases in DNA, particularly the N7 position of guanine and the N3 position of adenine, can attack one of the carbon atoms of the aziridine ring, leading to its opening and the formation of a covalent DNA adduct. This process can lead to mutations during DNA replication and is a key step in the initiation of carcinogenesis.





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Caption: Proposed bioactivation and DNA adduction pathway for **Ethyl 3,3-dimethylaziridine- 2-carboxylate**.



Protein Alkylation

In addition to DNA, aziridines can also react with nucleophilic amino acid residues in proteins, such as cysteine and histidine. Alkylation of critical enzymes and structural proteins can disrupt their function, leading to cytotoxicity and organ damage. This non-specific alkylation contributes to the acute toxicity and corrosive effects of the compound.

Mutagenicity and Carcinogenicity

The aziridine functional group is a well-known structural alert for mutagenicity. As direct-acting alkylating agents, aziridines can induce mutations in a variety of test systems. The International Agency for Research on Cancer (IARC) has classified the parent compound, aziridine, as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[2] Studies on aziridine have shown it to cause an increased incidence of tumors in mice and rats.[2] Given that **Ethyl 3,3-dimethylaziridine-2-carboxylate** contains the same reactive functional group, it is prudent to consider it as a potential mutagen and carcinogen.

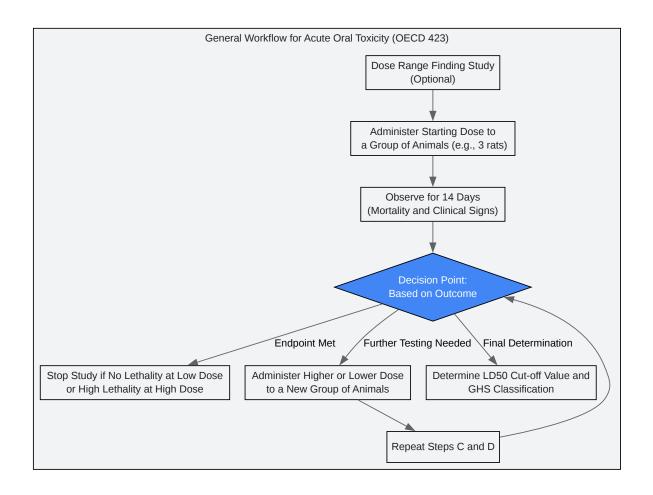
Experimental Protocols

While specific experimental protocols for the toxicological evaluation of **Ethyl 3,3-dimethylaziridine-2-carboxylate** are not available, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are routinely used for the assessment of chemical toxicity.

Acute Toxicity Testing (General Protocol)

Acute toxicity studies are designed to determine the median lethal dose (LD50) or lethal concentration (LC50) of a substance. A common protocol is the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).





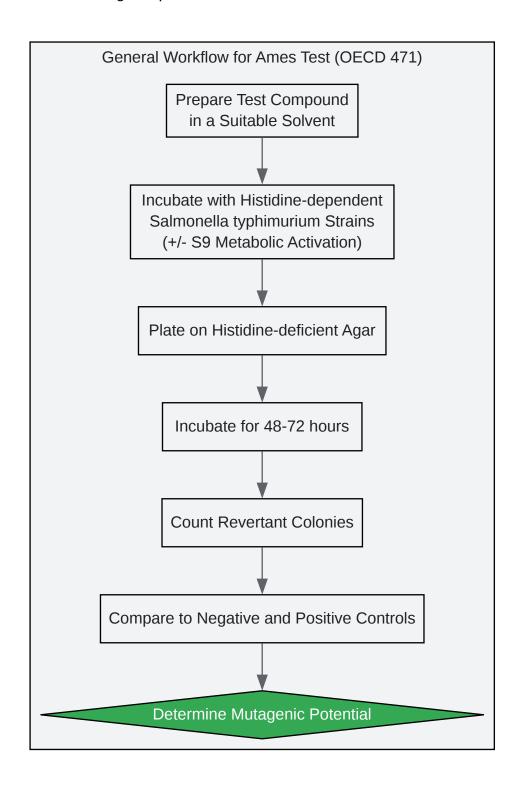
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Caption: A simplified workflow for an acute oral toxicity study based on OECD guidelines.

Mutagenicity Testing (General Protocol)



The bacterial reverse mutation test, or Ames test (OECD Test Guideline 471), is a widely used method to assess the mutagenic potential of a chemical.



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Caption: A generalized workflow for the bacterial reverse mutation (Ames) test.



Carcinogenicity Bioassay (General Protocol)

Long-term carcinogenicity studies in rodents (OECD Test Guideline 451) are the gold standard for assessing the carcinogenic potential of a chemical. These studies involve chronic exposure of animals to the test substance over a significant portion of their lifespan.

Conclusion

Ethyl 3,3-dimethylaziridine-2-carboxylate should be regarded as a highly toxic and hazardous chemical. Although specific quantitative toxicological data are lacking, the known properties of the aziridine class of compounds strongly suggest that it is acutely toxic, corrosive, mutagenic, and carcinogenic. The primary mechanism of toxicity is likely through the alkylation of critical biomolecules, including DNA and proteins, via the nucleophilic opening of the strained aziridine ring. All handling of this compound should be performed with extreme caution, adhering to strict safety protocols to prevent any potential exposure. Further toxicological studies are warranted to fully characterize the hazard profile of this specific molecule.

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